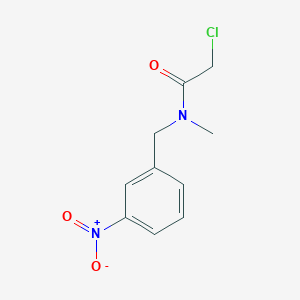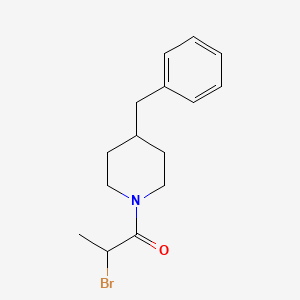
N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide: is an organic compound with a molecular formula of C10H11BrClNO This compound is characterized by the presence of a bromine atom on the benzyl group, a chlorine atom on the acetamide group, and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide typically begins with 3-bromobenzyl chloride and N-methylacetamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-bromobenzyl chloride by the nitrogen atom in N-methylacetamide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: On an industrial scale, the reaction can be performed in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, particularly affecting the benzyl group or the acetamide moiety.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzyl or acetamide groups.
Reduction Products: Reduced forms of the benzyl or acetamide groups.
Hydrolysis Products: Corresponding amine and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: N-(3-Bromo-benzyl)-2-chloro-N-methyl-acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Reactions: It serves as a reagent in various organic reactions, including substitution and coupling reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains.
Industry:
Chemical Manufacturing: It is used in the production of specialty chemicals and as a building block for more complex industrial chemicals.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with certain receptors on cell surfaces, modulating their activity and influencing cellular responses.
Pathway Modulation: By affecting key enzymes or receptors, the compound can modulate various biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-(3-Bromo-benzyl)-2-chloroacetamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-(3-Bromo-benzyl)-2-chloro-N-ethyl-acetamide: Similar structure with an ethyl group instead of a methyl group on the nitrogen atom.
N-(3-Bromo-benzyl)-2-chloro-N-phenyl-acetamide: Similar structure with a phenyl group on the nitrogen atom.
Uniqueness:
Substitution Pattern:
Versatility: The compound’s ability to undergo various chemical reactions and its potential use in multiple fields, including medicinal chemistry and industrial processes, highlight its versatility.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-13(10(14)6-12)7-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUBBOUIRLWGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-chloro-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B7847990.png)

